molecular formula C6H5ClO2S B1398737 Methyl 5-chlorothiophene-3-carboxylate CAS No. 36157-43-4

Methyl 5-chlorothiophene-3-carboxylate

Cat. No. B1398737
CAS RN: 36157-43-4
M. Wt: 176.62 g/mol
InChI Key: JRMKVGZBIZHJTH-UHFFFAOYSA-N
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Description

“Methyl 5-chlorothiophene-3-carboxylate” is a chemical compound with the CAS Number: 36157-43-4 . It has a molecular weight of 176.62 and its IUPAC name is methyl 5-chloro-3-thiophenecarboxylate . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 5-chlorothiophene-3-carboxylate” is 1S/C6H5ClO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-chlorothiophene-3-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Electrochemical Reduction The compound's electrochemical properties have been investigated by Rejňák et al. (2004), who studied the electrochemical behavior of various methyl halo-benzothiophene-carboxylates. Their research provides insights into the reduction mechanisms and potential applications in electrochemistry (Rejňák et al., 2004).

Synthesis of Derivatives and Potential Applications Further research by Corral and Lissavetzky (1984) demonstrated a method to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate. This indicates a pathway for creating derivatives with potential applications in various fields such as pharmaceuticals and agrochemicals (Corral & Lissavetzky, 1984).

Role in Genotoxic and Carcinogenic Potentials Assessment Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate. Their study contributes to understanding the safety profile of such compounds in human health contexts (Lepailleur et al., 2014).

Analytical Methods for Impurity Detection Ruan et al. (2016) developed methods for detecting 5-chlorothiophene-2-carbonyl chloride, a related compound, as an impurity in pharmaceuticals. This research is crucial for ensuring the purity and safety of pharmaceutical products (Ruan et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statements are H302, H315, H319, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin or eyes .

properties

IUPAC Name

methyl 5-chlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMKVGZBIZHJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725580
Record name Methyl 5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chlorothiophene-3-carboxylate

CAS RN

36157-43-4
Record name Methyl 5-chloro-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36157-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BB DE, SD DE, GM DE, KC DE, BB DE, PM DE… - PURE APPL …, 1976 - sumobrain.org
… Methyl 5-chlorothiophene-3-carboxylate (800 mg, 4.53 mmol, CAS [36157-43-4], commercially available at eg ABCR) was solubilised in ethanol (20 mL), hydrazine hydrate (1.1 mL, 23 …
Number of citations: 0 www.sumobrain.org

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